3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridazine compounds involves various strategies, often starting with substituted pyridazines or pyrimidines and employing techniques like cyclocondensation, halogenation, and nucleophilic substitution. For example, in the synthesis of related compounds, researchers have utilized intermediates like hydrazino-pyrimidines, reacting them with alpha-haloketones to construct novel heterocyclic systems (Rahimizadeh et al., 2011). Such methodologies could be adapted for synthesizing the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, often crystallizing in specific crystal systems and exhibiting intricate hydrogen bonding and intermolecular interactions. For instance, similar compounds have been shown to crystallize in monoclinic systems, with detailed X-ray diffraction (XRD) analyses confirming their structures and highlighting features like intermolecular hydrogen bonds and interactions (Sallam et al., 2021). Such analyses are crucial for understanding the 3D conformation and chemical reactivity of the compound.
Chemical Reactions and Properties
Pyridazine compounds are known for their reactivity towards various chemical agents, leading to a wide range of chemical transformations. These can include nucleophilic substitutions, cycloadditions, and reactions with electrophilic and nucleophilic reagents, resulting in the formation of new heterocyclic systems or functionalized derivatives (Gaby et al., 2003). Understanding these reactions is essential for exploring the chemical space around the compound and for potential applications in synthesis and medicinal chemistry.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-13(16-15-11)17-6-8-18(9-7-17)14(19)12-3-2-10-20-12/h4-5,12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLFBHVSQXETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.